CBB1003 vs. CBB1007: Head-to-Head LSD1 Enzymatic Inhibition Comparison
In a direct head-to-head comparison within the same study, CBB1003 demonstrated an IC50 of 10.54 μM against recombinant LSD1, while CBB1007 exhibited approximately 2-fold greater potency with an IC50 of 5.27 μM [1]. Both compounds are substrate-competitive, nonpeptide inhibitors from the same chemical series, providing a clean comparator framework [1].
| Evidence Dimension | LSD1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 10.54 μM |
| Comparator Or Baseline | CBB1007: 5.27 μM |
| Quantified Difference | CBB1007 is 2.0-fold more potent than CBB1003 |
| Conditions | Recombinant LSD1 enzymatic assay (in vitro) |
Why This Matters
This quantitative difference enables researchers to select the appropriate compound based on required potency—CBB1003 for moderate inhibition studies, CBB1007 where higher potency is needed—preventing experimental mismatch and wasted resources.
- [1] Wang J, Lu F, Ren Q, et al. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties. Cancer Res. 2011;71(23):7238-7249. View Source
